Cas no 1218349-73-5 (Methyl 2-amino-2-(2,4-difluorophenyl)acetate)
Methyl 2-amino-2-(2,4-difluorophenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-2-(2,4-difluorophenyl)acetate
- Benzeneacetic acid, alpha-amino-2,4-difluoro-, methyl ester
- I11852
- Methyl 2-amino-2-(2,4-difluorophenyl)acetate
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- Inchi: 1S/C9H9F2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3
- InChI Key: CGRHYXPEKOXTLE-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(C(=O)OC)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- XLogP3: 1.1
- Topological Polar Surface Area: 52.3
Methyl 2-amino-2-(2,4-difluorophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M287370-10mg |
Methyl 2-Amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M287370-50mg |
Methyl 2-Amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M287370-100mg |
Methyl 2-Amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 100mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-120259-50mg |
methyl 2-amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 95.0% | 50mg |
$197.0 | 2023-10-03 | |
| Enamine | EN300-120259-100mg |
methyl 2-amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 95.0% | 100mg |
$293.0 | 2023-10-03 | |
| Enamine | EN300-120259-250mg |
methyl 2-amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 95.0% | 250mg |
$418.0 | 2023-10-03 | |
| Enamine | EN300-120259-500mg |
methyl 2-amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 95.0% | 500mg |
$656.0 | 2023-10-03 | |
| Enamine | EN300-120259-1000mg |
methyl 2-amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 95.0% | 1000mg |
$842.0 | 2023-10-03 | |
| Enamine | EN300-120259-2500mg |
methyl 2-amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 95.0% | 2500mg |
$1650.0 | 2023-10-03 | |
| Enamine | EN300-120259-5000mg |
methyl 2-amino-2-(2,4-difluorophenyl)acetate |
1218349-73-5 | 95.0% | 5000mg |
$2443.0 | 2023-10-03 |
Methyl 2-amino-2-(2,4-difluorophenyl)acetate Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Methyl 2-amino-2-(2,4-difluorophenyl)acetate
Research Briefing on Methyl 2-amino-2-(2,4-difluorophenyl)acetate (CAS: 1218349-73-5) in Chemical Biology and Pharmaceutical Applications
Methyl 2-amino-2-(2,4-difluorophenyl)acetate (CAS: 1218349-73-5) is a fluorinated amino acid derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and development. This compound, characterized by its difluorophenyl moiety and ester functionality, has been explored for its role in the synthesis of bioactive molecules, particularly in the context of protease inhibitors and antimicrobial agents.
Recent studies have highlighted the synthetic utility of Methyl 2-amino-2-(2,4-difluorophenyl)acetate in the preparation of peptidomimetics and small-molecule libraries. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of novel cathepsin K inhibitors, where the difluorophenyl group was found to enhance binding affinity through hydrophobic interactions with the enzyme's active site. The study reported a 40% improvement in inhibitory activity compared to non-fluorinated analogs, underscoring the importance of fluorine substitution in drug design.
In antimicrobial research, Methyl 2-amino-2-(2,4-difluorophenyl)acetate has been employed as a key intermediate in the development of next-generation β-lactamase inhibitors. A recent patent application (WO2023056123) describes its incorporation into diazabicyclooctane scaffolds, resulting in compounds with potent activity against carbapenem-resistant Enterobacteriaceae. The presence of the 2,4-difluorophenyl group was shown to improve metabolic stability while maintaining water solubility, addressing a common challenge in antibiotic development.
From a chemical biology perspective, the compound has been utilized in fluorescence labeling studies due to the unique electronic properties imparted by the difluorophenyl ring. Research published in ACS Chemical Biology (2023) demonstrated its successful incorporation into fluorescent probes for real-time monitoring of intracellular protease activity, with the fluorinated aromatic system providing enhanced photostability compared to conventional probes.
The synthetic accessibility of Methyl 2-amino-2-(2,4-difluorophenyl)acetate has also been improved through recent methodological advances. A 2024 Organic Process Research & Development paper detailed a scalable asymmetric synthesis route employing biocatalytic transamination, achieving >99% ee and 85% overall yield. This development addresses previous challenges in obtaining enantiomerically pure material for pharmaceutical applications.
Current research directions focus on expanding the therapeutic applications of derivatives based on this scaffold. Ongoing preclinical studies are investigating its potential in CNS-targeted therapies, where the fluorine atoms may enhance blood-brain barrier penetration. Additionally, computational studies are exploring its use in fragment-based drug discovery, taking advantage of its well-defined conformational properties for virtual screening approaches.
In conclusion, Methyl 2-amino-2-(2,4-difluorophenyl)acetate (1218349-73-5) represents a valuable chemical entity with diverse applications in medicinal chemistry and chemical biology. Its unique structural features continue to inspire innovative research across multiple therapeutic areas, from infectious diseases to neurological disorders. Future research will likely focus on further optimizing its physicochemical properties and exploring novel biological targets that can benefit from fluorinated amino acid motifs.
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